(2-Methylthiolan-2-yl)methanesulfonyl chloride
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Overview
Description
(2-Methylthiolan-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO2S2. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in organic solvents and is reactive towards water, alcohols, and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylthiolan-2-yl)methanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The general reaction involves heating methanesulfonic acid with thionyl chloride at around 95°C for several hours. The reaction produces methanesulfonyl chloride along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where methanesulfonic acid is chlorinated using thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to form sulfene, which is highly reactive.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.
Thionyl Chloride: Used in the preparation of this compound from methanesulfonic acid.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Formed through elimination reactions.
Scientific Research Applications
(2-Methylthiolan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of methanesulfonates and other derivatives.
Biology: Employed in the modification of biomolecules through sulfonation reactions.
Medicine: Investigated for its potential use in drug synthesis and modification.
Industry: Utilized in the production of various chemical intermediates and as a protecting group for alcohols.
Mechanism of Action
The mechanism of action of (2-Methylthiolan-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound undergoes elimination to form sulfene, which is highly reactive and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the 2-methylthiolan-2-yl group.
Tosyl Chloride: Another sulfonyl chloride used in similar reactions but has a toluene group instead of the methanesulfonyl group.
Uniqueness
(2-Methylthiolan-2-yl)methanesulfonyl chloride is unique due to the presence of the 2-methylthiolan-2-yl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where its unique reactivity can be leveraged .
Properties
Molecular Formula |
C6H11ClO2S2 |
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Molecular Weight |
214.7 g/mol |
IUPAC Name |
(2-methylthiolan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S2/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3 |
InChI Key |
GPTAJPFOGMCWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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